molecular formula C11H13N3O3S2 B2509491 N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide CAS No. 314042-66-5

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide

Cat. No.: B2509491
CAS No.: 314042-66-5
M. Wt: 299.36
InChI Key: WINMAWXUIZTKIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The thiazoline ring can be oxidized to form a thiazole derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The ethanamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Thiazole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted ethanamide derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The sulfonyl and thiazoline groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)methanamide
  • N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)propanamide
  • N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)butanamide

Uniqueness

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiazoline ring and sulfonyl group enhances its potential for biological activity and its versatility as a synthetic intermediate.

Properties

IUPAC Name

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-5H,6-7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINMAWXUIZTKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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